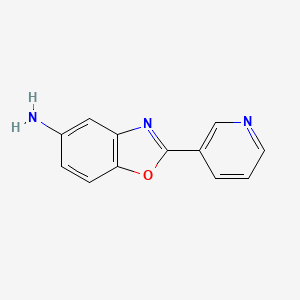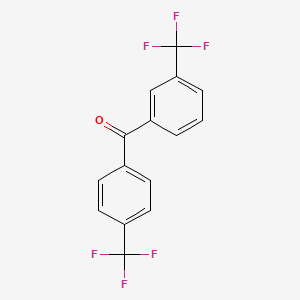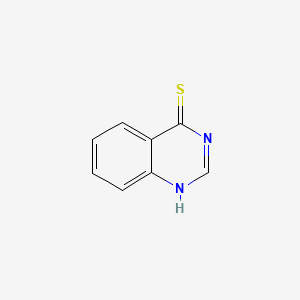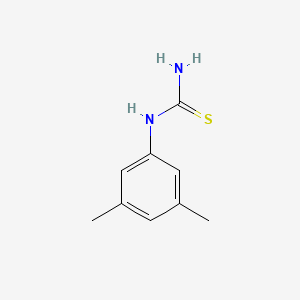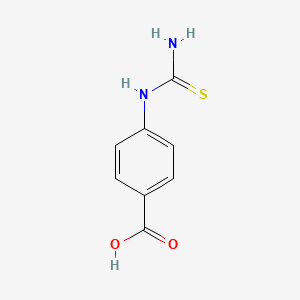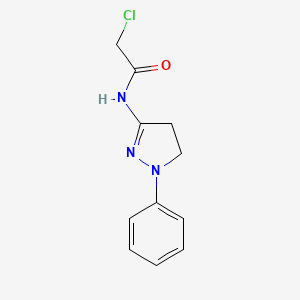
2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3CON-) linked to an amine. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and can help infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the acetylation of amines. Although the papers provided do not detail the synthesis of the exact compound, they do discuss related acetamides. For instance, the crystal structures of similar compounds are analyzed, which suggests that the synthesis of such compounds is feasible and that they can be characterized by X-ray diffraction analysis . The synthesis likely involves the reaction of an appropriate phenyl-pyrazol amine with chloroacetyl chloride or a related acetylating agent.
Molecular Structure Analysis
The molecular structure of acetamides can be complex, with the potential for various non-covalent interactions. The papers describe how hydrogen bonding and halogen interactions play a significant role in the crystal packing of related compounds . These interactions can include N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Cl⋯π(arene) and C—I⋯π(arene) interactions. These findings suggest that "this compound" would also exhibit a complex molecular structure with similar interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamides is influenced by the substituents on the nitrogen and the acetyl group. The papers do not provide specific reactions for the compound , but they do indicate that the acetamide group is a key structural feature that can participate in hydrogen bonding . This implies that the compound could undergo reactions typical of acetamides, such as nucleophilic substitution at the acetyl carbon or reactions involving the nitrogen atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides can be deduced from their molecular structure. The papers describe the crystalline nature of related compounds, which suggests that "this compound" may also crystallize well and have a defined melting point . The presence of hydrogen bonds and halogen interactions indicates that the compound would have a relatively high melting point and could exhibit polymorphism. The exact physical properties would need to be determined experimentally.
科学的研究の応用
Molecular Synthesis and Characterization
- Synthesis of Pyrazole-Acetamide Derivatives: Research conducted by Salian, Narayana, & Sarojini (2017) focuses on synthesizing and characterizing a pyrazole-acetamide derivative. This demonstrates the compound's significance in the development of new chemical entities.
Crystal Structure and Hydrogen Bonding
- Hydrogen Bonding Patterns: A study by López et al. (2010) reveals the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insight into molecular interactions and structures.
Antioxidant and Antimicrobial Activities
Synthesis and Biological Activities
Research by Sunder & Maleraju (2013) on the synthesis of pyrazole-acetamide derivatives demonstrates their potential anti-inflammatory properties.
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explores the synthesis of pyrazole-acetamide derivatives and their use in forming coordination complexes with potential antioxidant activities.
Herbicide and Weed Control
- Use in Herbicides: Weisshaar & Böger (1989) discuss chloroacetamide derivatives, including pyrazole-acetamides, as herbicides for controlling weeds in various crops.
Molecular Conformations and Hydrogen Bonding
- Molecular Conformations: The research by Narayana et al. (2016) investigates different molecular conformations and hydrogen bonding in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, contributing to our understanding of molecular structures.
将来の方向性
Future research could focus on exploring the potential biological activities of this compound, given that compounds with similar structures have shown a range of biological activities . Additionally, further studies could aim to optimize the synthesis process and investigate the chemical reactions this compound can participate in.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets and cause significant changes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to have potent antiviral activities, with inhibitory activity against influenza a .
特性
IUPAC Name |
2-chloro-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-11(16)13-10-6-7-15(14-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYNDTQQAFHGLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1NC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)




![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)


